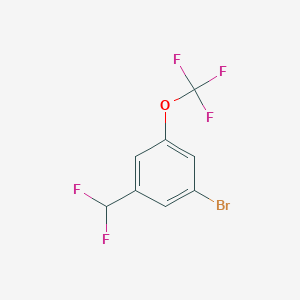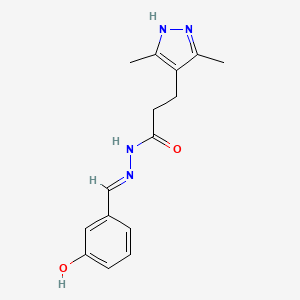![molecular formula C19H15N7OS2 B2939017 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1324124-45-9](/img/structure/B2939017.png)
2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a thiophene ring, a thiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic attack and subsequent rearrangement . For example, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures and functional groups. The presence of nitrogen and sulfur atoms in the rings would likely result in a high degree of electron delocalization, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nature of its ring structures. The presence of nitrogen and sulfur atoms could make the compound susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of nitrogen and sulfur atoms could affect the compound’s solubility and reactivity .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities. For example, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could potentially be explored for its efficacy against viral infections.
Anti-inflammatory Properties
Both indole and thiazole derivatives are known for their anti-inflammatory effects. This compound could be investigated for its potential to reduce inflammation in various medical conditions, possibly acting through inhibition of inflammatory cytokines or other mechanisms .
Anticancer Potential
Compounds containing indole and thiazole rings have been studied for their anticancer properties. They may work by interfering with cell proliferation or inducing apoptosis in cancer cells. Research into this compound could focus on its potential as a chemotherapeutic agent .
Antimicrobial Activity
Thiazole derivatives have shown promising results as antibacterial and antifungal agents. The compound could be synthesized and screened for its ability to combat microbial infections, which might be particularly useful in the development of new antibiotics .
Antidiabetic Effects
Some indole and thiazole derivatives have been found to exhibit antidiabetic activities. The compound could be assessed for its potential to modulate blood glucose levels or improve insulin sensitivity .
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. This compound might be evaluated for its ability to protect neuronal cells or enhance cognitive functions .
properties
IUPAC Name |
2-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7OS2/c27-18(15-11-21-26(23-15)13-5-2-1-3-6-13)20-9-8-14-12-29-19-22-17(24-25(14)19)16-7-4-10-28-16/h1-7,10-12H,8-9H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDSSBDXTAVBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)

![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)
![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone](/img/structure/B2938946.png)


![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2938954.png)
![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)

